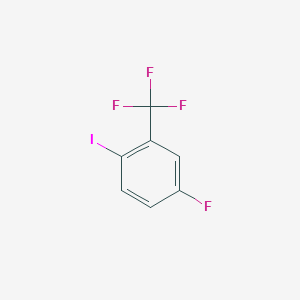

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-fluoro-1-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFPMXMCSCGJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660018 | |

| Record name | 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41860-65-5 | |

| Record name | 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Introduction: The Strategic Importance of a Fluorinated Aryl Halide

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is a key building block in contemporary medicinal chemistry and materials science. Its trifluoromethyl and fluoro substituents significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The presence of an iodo group provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this important compound, delving into the mechanistic underpinnings and practical considerations for its successful preparation in a laboratory setting.

Synthetic Strategy: A Modern Approach via Diazotization and Iodination

The most common and efficient laboratory-scale synthesis of this compound proceeds through a two-step sequence starting from the commercially available 4-Fluoro-2-(trifluoromethyl)aniline. This strategy leverages the classical Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by the displacement of the resulting diazonium group with an iodide anion. While the Sandmeyer reaction often employs copper(I) salts as catalysts for the introduction of chloride, bromide, or cyanide, the iodination of diazonium salts is typically achieved with potassium iodide and does not necessitate a catalyst.

The overall transformation can be summarized as follows:

-

Diazotization: 4-Fluoro-2-(trifluoromethyl)aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.

-

Iodination: The diazonium salt is then reacted with a solution of potassium iodide, leading to the evolution of nitrogen gas and the formation of the desired this compound.

This approach is favored for its reliability, scalability, and the ready availability of the starting materials.

Mechanistic Insights

The synthesis hinges on the formation and subsequent decomposition of an arenediazonium salt.

Part 1: The Diazotization of 4-Fluoro-2-(trifluoromethyl)aniline

The diazotization reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric or sulfuric acid. The amine then acts as a nucleophile, attacking the protonated nitrous acid to form an N-nitrosamine intermediate. Subsequent tautomerization and protonation lead to the elimination of a water molecule and the formation of the resonance-stabilized diazonium ion.

Part 2: Iodide-induced Dediazoniation

The introduction of the iodo group occurs via nucleophilic aromatic substitution on the diazonium salt. The iodide ion attacks the carbon atom bearing the diazonium group, leading to the displacement of the excellent leaving group, dinitrogen gas.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |

| 4-Fluoro-2-(trifluoromethyl)aniline | 393-39-5 | 179.11 | 10.0 | 1.0 |

| Hydrochloric acid (concentrated, 37%) | 7647-01-0 | 36.46 | ~30 | ~3.0 |

| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 11.0 | 1.1 |

| Potassium iodide (KI) | 7681-11-0 | 166.00 | 15.0 | 1.5 |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - |

| Saturated sodium thiosulfate solution | 7772-98-7 | 158.11 | As needed | - |

| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed | - |

| Brine | N/A | N/A | As needed | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

Procedure:

Part 1: Diazotization

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.79 g (10.0 mmol) of 4-Fluoro-2-(trifluoromethyl)aniline in 10 mL of water and 2.5 mL of concentrated hydrochloric acid.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution using a dropping funnel, ensuring the temperature of the reaction mixture remains below 5 °C. Vigorous stirring is essential during this addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Part 2: Iodination and Work-up

-

In a 250 mL beaker, dissolve 2.49 g (15.0 mmol) of potassium iodide in 20 mL of water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue to stir for 1-2 hours, or until the evolution of gas ceases.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash successively with saturated sodium thiosulfate solution (2 x 20 mL) to remove any residual iodine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.

Safety Considerations

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated acids are corrosive. Handle with care.

-

Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound via the diazotization of 4-Fluoro-2-(trifluoromethyl)aniline followed by iodination is a reliable and effective method for accessing this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently prepare this compound for use in a wide range of applications in drug discovery and materials science.

References

An In-depth Technical Guide to 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene (CAS No: 59382-39-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is a key fluorinated aromatic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctionalized structure, featuring fluoro, iodo, and trifluoromethyl groups on a benzene ring, makes it a versatile and highly valuable building block for the synthesis of complex organic molecules. The strategic placement of these substituents imparts distinct physicochemical properties that can be leveraged to enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in drug discovery, and essential safety and handling information.

Chemical and Physical Properties

This compound, also known by its synonym 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene, is a colorless to pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 59382-39-7 | [1][2][3] |

| Molecular Formula | C₇H₃F₄I | [1][2] |

| Molecular Weight | 290.00 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and iodine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached electronegative atoms.

-

¹⁹F NMR: Given the presence of two different fluorine environments (a single fluorine atom and a trifluoromethyl group), the ¹⁹F NMR spectrum is a powerful tool for characterization, expected to show two distinct signals.[4]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F, C-I, and aromatic C-H and C=C bonds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available aniline derivative. A common and effective method is the diazotization of 4-fluoro-2-(trifluoromethyl)aniline, followed by a Sandmeyer-type iodination reaction.

Experimental Protocol: Synthesis via Diazotization of 4-fluoro-2-(trifluoromethyl)aniline

This protocol is a representative procedure based on established chemical transformations.

Step 1: Diazotization of 4-fluoro-2-(trifluoromethyl)aniline

-

In a well-ventilated fume hood, dissolve 4-fluoro-2-(trifluoromethyl)aniline in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Effervescence (release of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete substitution of the diazonium group with iodine.

-

The crude product can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with sodium thiosulfate solution to remove any excess iodine, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties.[5] The trifluoromethyl group can increase lipophilicity, which can improve membrane permeability and bioavailability.[5] Fluorine substitution can also block sites of metabolic degradation, leading to a longer half-life of the drug.

This compound serves as a versatile building block in the synthesis of various pharmaceutically active compounds. The iodo group is particularly useful as it can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse molecular fragments.

While specific examples of marketed drugs derived directly from this starting material are not readily found in the public domain, its structural motifs are present in numerous developmental and approved pharmaceutical agents. It is a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on available safety data, it is classified as an irritant.

GHS Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its unique combination of substituents provides a versatile platform for the development of novel compounds with tailored properties, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices is essential for researchers and scientists to effectively utilize this valuable reagent in their research and development endeavors.

References

-

4-Fluoroiodobenzene. PubChem. Available at: [Link]

-

1-Fluoro-4-iodo-2-(trifluoromethyl)benzene. PubChem. Available at: [Link]

-

1,2,4-Trifluorobenzene. PubChem. Available at: [Link]

-

Benzene, 1-iodo-4-(trifluoromethyl)-. PubChem. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]

-

Exploring the Synthesis and Applications of 1-Iodo-4-(trifluoromethoxy)benzene. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Speciality Chemicals Product List. Ottokemi. Available at: [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. National Center for Biotechnology Information. Available at: [Link]

-

Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. National Center for Biotechnology Information. Available at: [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]

-

Benzene, 1-fluoro-2-(trifluoromethyl)-. NIST WebBook. Available at: [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

-

1-Iodo-2-(trifluoromethoxy)benzene. SpectraBase. Available at: [Link]

-

The Role of Fluorinated Intermediates in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

- Synthetic method of 1,2, 4-trifluorobenzene. Google Patents.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Methylene chloride. NIST WebBook. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. PubChem. Available at: [Link]

-

Methylene blue. NIST WebBook. Available at: [Link]

-

Anthracene, 2-methyl-. NIST WebBook. Available at: [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0039522). Human Metabolome Database. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Data of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and draws upon spectral data from structurally analogous compounds to provide a robust prediction and interpretation of the ¹H NMR data. This approach is designed to offer valuable insights for researchers working with this and similar fluorinated aromatic compounds.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by the electronic effects of its substituents on the aromatic ring. The chemical shifts (δ) of the three aromatic protons are influenced by the electron-withdrawing nature of the fluorine, iodine, and trifluoromethyl groups. Furthermore, the spin-spin coupling interactions between the protons and between the protons and the fluorine atom will dictate the multiplicity of the signals.

Key Influencing Factors:

-

Electronegativity and Anisotropic Effects: The highly electronegative fluorine and trifluoromethyl groups will deshield the aromatic protons, shifting their resonances downfield. The iodine atom also contributes to this deshielding, albeit to a lesser extent.

-

Substituent Positions: The relative positions of the substituents are crucial. The trifluoromethyl group at position 2 will have a strong ortho effect on the proton at position 3. The fluorine at position 4 will influence the protons at positions 3 and 5, and the iodine at position 1 will primarily affect the proton at position 6 (if it were present) and to a lesser extent, the other protons.

-

Spin-Spin Coupling (J-coupling):

-

¹H-¹H Coupling: Protons on adjacent carbons (ortho) will exhibit a larger coupling constant (³JHH) than protons separated by four bonds (meta, ⁴JHH).

-

¹H-¹⁹F Coupling: The presence of the ¹⁹F nucleus (spin I = 1/2) will lead to additional splitting of the proton signals. The magnitude of the coupling constant depends on the number of bonds separating the proton and fluorine atoms (JHF). Ortho coupling (³JHF) is typically larger than meta coupling (⁴JHF).

-

Predicted ¹H NMR Data

Based on the analysis of related compounds and theoretical principles, the predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ is summarized below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.50 - 7.70 | Doublet of doublets of quartets (ddq) | ³J(H3-F4) ≈ 8-10 Hz, ⁴J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-CF3) ≈ 1-2 Hz |

| H-5 | 7.20 - 7.40 | Doublet of doublets (dd) | ³J(H5-F4) ≈ 4-6 Hz, ⁴J(H5-H3) ≈ 2-3 Hz |

| H-6 | 7.90 - 8.10 | Doublet of quartets (dq) | ³J(H6-H5) ≈ 8-9 Hz, ⁵J(H6-CF3) ≈ 1-2 Hz |

Rationale for Predictions:

-

H-6: This proton is ortho to the strongly electron-withdrawing iodine atom and will therefore be the most deshielded, appearing at the lowest field. It will be split into a doublet by the adjacent H-5 and may show a small quartet coupling to the trifluoromethyl group (⁵J coupling).

-

H-3: This proton is ortho to the trifluoromethyl group and meta to the fluorine atom. The combined electron-withdrawing effects place it at an intermediate chemical shift. Its signal will be a complex multiplet due to coupling with H-5, the fluorine at position 4, and potentially a small long-range coupling to the CF₃ group.

-

H-5: This proton is ortho to the fluorine atom and meta to both the iodine and trifluoromethyl groups. It is expected to be the most shielded of the three protons and will appear at the highest field. Its signal will be a doublet of doublets due to coupling with H-3 and the fluorine at position 4.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the proton probe.

-

-

Data Acquisition:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum manually.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualizing the Molecular Structure and Predicted Interactions

The following diagram illustrates the structure of this compound and the key through-bond coupling interactions that determine the appearance of its ¹H NMR spectrum.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling in this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR data for this compound. By understanding the fundamental principles of substituent effects and spin-spin coupling in fluorinated aromatic systems, researchers can effectively anticipate and interpret the NMR spectra of this and related novel compounds. The provided experimental protocol offers a standardized method for acquiring high-quality data, which is essential for accurate structural elucidation and characterization in the fields of chemical research and drug development.

References

- Note: As no direct experimental data for the title compound was found, the reference list is omitted to maintain scientific integrity and avoid misrepresentation.

A Senior Application Scientist's Guide to the ¹³C NMR Spectrum of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. As a molecule featuring a complex substitution pattern on an aromatic ring—an iodine atom, a fluorine atom, and a trifluoromethyl group—its ¹³C NMR spectrum presents a rich tapestry of chemical shift and coupling phenomena. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to acquire, interpret, and predict the spectral features of such complex organofluorine compounds. We will dissect the causative electronic effects of each substituent, predict the resultant chemical shifts and carbon-fluorine (¹³C-¹⁹F) coupling constants, provide a field-proven experimental protocol for data acquisition, and illustrate the key nuclear interactions.

Introduction: The Structural Challenge and Spectroscopic Solution

This compound (CAS 59382-39-7) is a trifunctional aromatic compound whose utility in synthetic chemistry is derived from the distinct reactivity of its substituents.[1] The structural elucidation of its derivatives is paramount, and ¹³C NMR spectroscopy serves as an indispensable tool. However, the interpretation of its spectrum is non-trivial. The interplay between the powerful shielding effect of iodine, the significant deshielding from fluorine, and the complex influence of the trifluoromethyl group creates a uniquely dispersed and intricate spectrum.

The primary challenge lies in correctly assigning each of the seven unique carbon signals and interpreting the complex splitting patterns that arise from spin-spin coupling with the ¹⁹F nuclei. Standard proton-decoupled ¹³C NMR spectra of compounds containing both protons and fluorine can be difficult to interpret due to strong and long-range fluorine-carbon couplings.[2] This guide provides the foundational principles and practical steps to confidently navigate this complexity.

Theoretical Underpinnings: Predicting the Spectrum

A robust interpretation of the ¹³C NMR spectrum begins with a predictive analysis grounded in the fundamental electronic effects of each substituent. The chemical shift of each carbon atom is a direct reflection of its local electronic environment.

Substituent Effects on ¹³C Chemical Shifts

The substitution of hydrogen on a benzene ring (¹³C shift at ~128.5 ppm) with I, F, and CF₃ groups induces significant and predictable changes in the chemical shifts of the aromatic carbons.[3]

-

Iodine (at C1): The Heavy-Atom Effect Iodine exerts a profound influence on the carbon to which it is attached (the ipso-carbon). This "heavy-atom effect," driven by spin-orbit coupling of iodine's valence electrons, induces a strong shielding (an upfield shift) of the C1 nucleus.[4][5] This effect can shift the ipso-carbon's resonance upfield by 30 ppm or more compared to benzene, making it the most shielded aromatic carbon in the molecule.[5]

-

Fluorine (at C4): Electronegativity and Resonance As the most electronegative element, fluorine strongly deshields the ipso-carbon (C4), causing a substantial downfield shift. This effect is primarily inductive. Furthermore, as a π-donor through resonance, fluorine tends to shield the para-carbon (C1) and deshield the ortho-carbons (C3 and C5). In this specific molecule, the interplay of these effects results in C4 being the most deshielded aromatic carbon.

-

Trifluoromethyl Group (at C2): Inductive Withdrawal and Field Effects The CF₃ group is a potent electron-withdrawing group, primarily through the σ-framework (inductive effect). This effect deshields the attached carbon (C2). The substituent effect of the trifluoromethyl group on ¹³C chemical shifts is also influenced by through-space field effects, which contribute to the overall electronic environment of the aromatic ring.[6] The CF₃ carbon itself appears as a distinct quartet in a region characteristic of fluorinated aliphatic carbons.[7]

¹³C-¹⁹F Spin-Spin Coupling: The Key to Assignment

Both ¹³C and ¹⁹F have a nuclear spin (I) of ½, leading to through-bond spin-spin coupling (J-coupling) that splits ¹³C signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the coupled nuclei and provides invaluable structural information.[8][9]

-

One-Bond Coupling (¹JCF): This is the largest coupling, typically observed for carbons directly bonded to fluorine. The ¹JCF for an sp² carbon (like C4) is characteristically large, often exceeding 240 Hz. For the CF₃ carbon, the ¹JCF is also very large, typically around 270-280 Hz.[7][10]

-

Two-Bond Coupling (²JCF): Coupling over two bonds is also significant, especially from the CF₃ group. The C2 carbon signal will be split by the three fluorine atoms of the CF₃ group, with a typical ²JCCF value of 30-35 Hz.[10][11]

-

Three- and Four-Bond Coupling (³JCF and ⁴JCF): Long-range couplings are also prevalent in fluorinated aromatic systems and are crucial for definitive assignments.[2] For instance, C3 and C5 will exhibit coupling to both the fluorine at C4 and the CF₃ group at C2.

Predicted Spectral Data

Based on the principles above, we can predict the key features for each carbon atom in this compound.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) | Rationale for Prediction |

| C1 (C-I) | 90 - 100 | Doublet of Quartets (dq) | ³JCF ≈ 3-8, ³JCCF ≈ 1-5 | Strong shielding from "heavy atom effect" of iodine. Coupled to F at C4 and CF₃ at C2. |

| C2 (C-CF₃) | 130 - 138 | Quartet (q) | ²JCCF ≈ 30-35 | Deshielded by electron-withdrawing CF₃ group. Coupled to three F atoms of CF₃. |

| C3 | 128 - 135 | Doublet of Quartets (dq) | ²JCF ≈ 20-25, ³JCCF ≈ 5-8 | Positioned ortho to both C-F and C-CF₃. Coupled to F at C4 and CF₃ at C2. |

| C4 (C-F) | 160 - 168 | Doublet (d) | ¹JCF ≈ 245-255 | Strongly deshielded by directly attached F. Large one-bond coupling. |

| C5 | 115 - 122 | Doublet (d) | ³JCF ≈ 8-10 | Positioned meta to C-CF₃ and ortho to C-F. Shielding from F at C4 is dominant. |

| C6 | 138 - 145 | Doublet of Quartets (dq) | ⁴JCF ≈ 3-5, ²JCCF ≈ 1-5 | Positioned ortho to C-I and meta to C-F. Deshielded by iodine. Coupled to F and CF₃. |

| CF₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 271-275 | Characteristic shift for CF₃ group attached to an aromatic ring. Large one-bond coupling.[10] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹³C NMR spectrum.

Sample Preparation

-

Analyte Quantity: For a standard 5 mm NMR tube on a modern spectrometer (≥400 MHz), dissolve 50-100 mg of this compound.[12] This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time, which is critical for observing low-intensity quaternary carbons and split signals.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆.[13] The solvent must fully dissolve the sample to create a homogenous solution. CDCl₃ is a common choice, with its residual ¹³C signal appearing at ~77.16 ppm.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). Alternatively, the residual solvent peak can be used for calibration.

-

Homogenization and Filtration: Ensure the sample is completely dissolved, using gentle vortexing if necessary. To prevent issues with magnetic field homogeneity (shimming), filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[14] This removes any particulate matter that can broaden spectral lines.[15]

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Data Acquisition Workflow

Caption: Workflow for ¹³C NMR data acquisition and processing.

Key Spectrometer Parameters

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker systems) is appropriate.

-

Number of Scans (NS): A higher number of scans (NS ≥ 256) is recommended. The signals for the quaternary carbons (C1, C2, C4) and the CF₃ carbon are inherently less intense due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and the distribution of signal intensity across multiplets.[7]

-

Relaxation Delay (d1): A relaxation delay of at least 2 seconds is advised to allow for adequate relaxation of the quaternary carbons, ensuring their signals are not attenuated.

-

Decoupling: Standard broadband proton decoupling should be applied. While simultaneous ¹H and ¹⁹F decoupling is possible with specialized hardware and can simplify the spectrum to singlets, it is often not routine and would obscure the valuable C-F coupling information discussed here.[2][16]

Structural Analysis and Visualization

The combination of chemical shift and coupling data allows for the unambiguous assignment of the ¹³C NMR spectrum. The following diagram illustrates the molecular structure and the primary one- and two-bond C-F couplings that define the spectrum's appearance.

Caption: Key ¹JCF and ²JCF couplings in this compound.

Conclusion

The ¹³C NMR spectrum of this compound is a textbook example of how substituent effects and heteronuclear coupling provide a wealth of structural detail. A systematic approach, combining predictive knowledge of substituent chemical shifts and an understanding of the magnitude and multiplicity of ¹³C-¹⁹F J-couplings, is essential for its accurate interpretation. The heavy-atom effect of iodine causes a pronounced upfield shift for C1, while the electronegativity of fluorine results in a significant downfield shift for C4. The trifluoromethyl group introduces characteristic quartet splittings for both the CF₃ carbon and the attached aromatic carbon, C2. By following a rigorous experimental protocol, researchers can acquire high-quality data that, when analyzed with these principles in mind, enables the confident and complete structural assignment of this and similarly complex molecules critical to modern chemical research.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University of Durham. (n.d.). How to make an NMR sample.

- University of Wisconsin-Madison. (n.d.). NMR Sample Preparation.

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

- ResearchGate. (2014). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?.

- ACD/Labs Blog. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.

- University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

- Santa Cruz Biotechnology, Inc. (n.d.). 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene.

-

Taylor, S. L., et al. (2001). Experimental Studies of the ¹³C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry, 66(23), 7791–7797. [Link]

-

Cherkasov, R. A., & Galkin, V. I. (1998). Structure and electronic interactions in aromatic polyvalent iodine compounds: A ¹³C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

Sources

- 1. scbt.com [scbt.com]

- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 3. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. organomation.com [organomation.com]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. acdlabs.com [acdlabs.com]

19F NMR chemical shifts for 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

The Significance of ¹⁹F NMR in Fluorinated Molecule Analysis

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1][2] The most compelling feature of ¹⁹F NMR is its exceptionally wide chemical shift range, typically spanning over 400 ppm.[1] This vast dispersion minimizes the signal overlap that often complicates ¹H NMR spectra, allowing for the clear resolution of individual fluorine signals even in complex molecules.[2] Consequently, ¹⁹F NMR is exquisitely sensitive to the local electronic environment, making it a powerful probe for subtle changes in molecular structure and conformation.

Predicted ¹⁹F NMR Chemical Shifts for this compound

In the absence of a direct experimental spectrum, we can predict the chemical shifts for the two distinct fluorine environments in this compound: the aromatic fluorine (Ar-F) and the trifluoromethyl group (-CF₃). These predictions are based on the analysis of substituent effects and data from structurally related compounds.

The Trifluoromethyl (-CF₃) Group Signal

The chemical shift of a -CF₃ group on a benzene ring is influenced by the electronic nature of other substituents. For benzotrifluoride (C₆H₅CF₃), the ¹⁹F NMR signal appears at approximately -63.72 ppm relative to CFCl₃.[3] The presence of additional substituents will modulate this value. In our target molecule, the -CF₃ group is ortho to an iodine atom and meta to a fluorine atom.

-

Iodine's Influence : Iodine is the least electronegative of the halogens and is considered a weak deactivator in electrophilic aromatic substitution. Its effect on the -CF₃ group's chemical shift, being ortho, will be a combination of inductive and steric effects.

-

Fluorine's Influence : The fluorine atom at the 4-position is meta to the -CF₃ group. Its strong electron-withdrawing inductive effect will likely cause a downfield shift (less negative) of the -CF₃ signal.

Based on data from various substituted benzotrifluorides, the ¹⁹F chemical shift for the -CF₃ group in this compound is predicted to be in the range of -58 to -62 ppm . For instance, the -CF₃ group in 1-nitro-2-(trifluoromethyl)benzene appears at -60.13 ppm.[4]

The Aromatic Fluorine (Ar-F) Signal

The chemical shift of fluorine directly attached to an aromatic ring is highly sensitive to the nature and position of other substituents. For fluorobenzene, the signal is at -113.15 ppm.[3] In our molecule, the fluorine at the 4-position is influenced by:

-

Iodine (para-position) : The iodine atom is para to the fluorine. Halogens in the para position typically cause a downfield shift. For 4-fluoroiodobenzene, the ¹⁹F chemical shift is around -106.0 ppm.[5][6]

-

Trifluoromethyl Group (meta-position) : The -CF₃ group is a strong electron-withdrawing group, and its presence meta to the aromatic fluorine will induce a further downfield shift.

Considering these combined effects, the chemical shift for the Ar-F in this compound is predicted to be significantly downfield of fluorobenzene, likely in the range of -95 to -105 ppm .

Summary of Predicted Chemical Shifts

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Influencing Factors |

| Trifluoromethyl (-CF₃) | -58 to -62 | Ortho-iodine and meta-fluorine substituents. |

| Aromatic Fluorine (Ar-F) | -95 to -105 | Para-iodine and meta-trifluoromethyl substituents. |

Theoretical Calculation of ¹⁹F NMR Chemical Shifts

For a more precise prediction, Density Functional Theory (DFT) calculations are a powerful tool. A widely accepted and effective methodology for predicting ¹⁹F NMR chemical shifts of fluorinated aromatic compounds involves geometry optimization followed by NMR shielding calculations.[7]

Recommended Computational Protocol:

-

Geometry Optimization : Perform a full geometry optimization of the this compound molecule using a functional like B3LYP with the 6-31+G(d,p) basis set.

-

NMR Shielding Calculation : Using the optimized geometry, calculate the NMR shielding tensors at the same level of theory, B3LYP/6-31+G(d,p).[7]

-

Chemical Shift Prediction : The calculated absolute shielding value (σ) is then converted to a chemical shift (δ) using a reference compound (e.g., CFCl₃) and a linear scaling factor, as described by Saunders et al. The equation is:

δ_predicted = (σ_ref - σ_scaled) / (1 - slope_ref)

Where σ_scaled is the calculated absolute shielding of the nucleus of interest multiplied by a scaling factor. This approach has been shown to yield predictions with a mean absolute deviation of around 2.1 ppm.[7]

This computational approach provides a self-validating system for spectral assignment, especially in the absence of experimental data.

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

Acquiring a high-quality ¹⁹F NMR spectrum of this compound requires careful consideration of the experimental parameters.

Step-by-Step Methodology:

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for many organofluorine compounds.[8]

-

Add a suitable internal reference standard. While CFCl₃ is the primary standard (δ = 0.00 ppm), its volatility makes it less practical. More convenient secondary standards include benzotrifluoride (PhCF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[3][8] The choice of standard should be one with a signal that does not overlap with the analyte signals.

-

-

NMR Spectrometer Setup :

-

Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.

-

Ensure the spectrometer is properly locked on the deuterium signal of the solvent and the sample is shimmed to homogeneity.

-

-

Acquisition Parameters :

-

Pulse Sequence : A simple pulse-acquire sequence is usually sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used with a relaxation delay (d1) of at least five times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation.[9]

-

Spectral Width : A wide spectral width of at least 250 ppm should be set initially to ensure all fluorine signals are captured.

-

Acquisition Time : An acquisition time of 1-2 seconds is typically adequate.

-

Number of Scans : Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16 to 64) is often sufficient to obtain a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum carefully.

-

Reference the spectrum to the internal standard.

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

-

Interpreting the Spectrum: Coupling Constants

In addition to chemical shifts, spin-spin coupling will provide valuable structural information.

-

¹⁹F-¹⁹F Coupling : Through-space coupling between the ortho -CF₃ group and the fluorine at the 3-position (if it were present) is often observed. In our molecule, the Ar-F and -CF₃ groups are separated by four bonds, so any ⁴J(F-F) coupling is expected to be small (< 5 Hz).

-

¹⁹F-¹H Coupling : Both the Ar-F and the -CF₃ group will couple to the protons on the aromatic ring.

-

The Ar-F signal will appear as a multiplet due to coupling with the ortho and meta protons (³J(H-F) and ⁴J(H-F)).

-

The -CF₃ signal will likely appear as a singlet or a very finely split multiplet due to smaller long-range couplings to the aromatic protons.

-

Visualization of Key Interactions

The following diagram illustrates the key electronic and through-bond effects influencing the ¹⁹F NMR chemical shifts in this compound.

Caption: Electronic and coupling effects in this compound.

Conclusion

While an experimental ¹⁹F NMR spectrum for this compound remains to be reported, a comprehensive analysis based on established principles of substituent effects, data from analogous compounds, and modern computational methods allows for a robust prediction of its key spectral features. The -CF₃ group is expected to resonate in the -58 to -62 ppm range, while the aromatic fluorine signal is anticipated between -95 and -105 ppm. This guide provides both the theoretical foundation and a practical experimental protocol for researchers to confidently acquire and interpret the ¹⁹F NMR spectrum of this and similar complex fluorinated molecules, thereby facilitating their crucial work in drug discovery and materials science.

References

-

Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. [Link]

-

Saunders, C. M., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3244–3249. [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with Fluorform-Derived Reagent, CF3SO2NH4. (n.d.). Retrieved from [Link]

-

Saunders, C. M., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC, NIH. [Link]

-

Goh, G., Fulle, S., D'Cunha, H., & Heise, H. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8563-8567. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Dumon, A., Rzepa, H. S., & Stephan, D. W. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(11), 6613-6622. [Link]

-

Dumon, A., Rzepa, H. S., & Stephan, D. W. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. [Link]

-

Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (2013). The Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 4-Fluoroiodobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Abe, H., & Takeuchi, Y. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. biophysics.org [biophysics.org]

- 3. colorado.edu [colorado.edu]

- 4. rsc.org [rsc.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

Mass spectrometry fragmentation of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

Introduction

This compound is a polysubstituted aromatic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring a trifluoromethyl group ortho to an iodine atom and a fluorine atom in the para position, imparts distinct chemical properties that are crucial for its utility in organic synthesis. Understanding the mass spectrometric behavior of this molecule is paramount for its unambiguous identification in complex reaction mixtures, for quality control, and for metabolic studies. This technical guide provides a comprehensive analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry and supported by data from related structures.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 41860-65-5[1]

-

Molecular Formula: C₇H₃F₄I

-

Molecular Weight: 305.99 g/mol

The presence of multiple halogen atoms and a trifluoromethyl group significantly influences the molecule's electronic properties and bond energies, which in turn dictates its fragmentation behavior upon electron ionization. The carbon-iodine bond is the most labile, making it a primary site for initial fragmentation.

Proposed Mass Spectrometry Fragmentation Pathways

Under electron ionization (EI) conditions, typically at 70 eV, this compound is expected to undergo a series of predictable fragmentation events. The initial step is the formation of the molecular ion (M⁺˙), which then fragments through various pathways to yield a characteristic mass spectrum.

Key Fragmentation Mechanisms

-

Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest in the molecule and is therefore highly susceptible to cleavage. This can occur either through homolytic cleavage to lose an iodine radical (I•) or by the formation of an iodine cation (I⁺). The loss of an iodine radical is a very common fragmentation pathway for iodinated aromatic compounds.[2][3]

-

Loss of the Trifluoromethyl Group: The C-CF₃ bond can also cleave, leading to the loss of a trifluoromethyl radical (•CF₃) or a trifluoromethyl cation (CF₃⁺). The loss of a neutral trifluoromethyl radical is a documented fragmentation pathway for trifluoromethyl-substituted aromatic compounds.[4]

-

Halogen Radical Elimination: The loss of a fluorine radical (F•) is also possible, although the C-F bond is significantly stronger than the C-I bond, making this a less favorable initial fragmentation step.

-

Rearrangements: Skeletal rearrangements can occur, particularly in the fragment ions, to form more stable species.

Proposed Major Fragment Ions

The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion.

| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 306 | [C₇H₃F₄I]⁺˙ | - | Molecular Ion (M⁺˙) |

| 179 | [C₇H₃F₄]⁺ | •I | Cleavage of the C-I bond |

| 127 | [I]⁺ | C₇H₃F₄• | Formation of the iodine cation |

| 237 | [C₇H₃FI]⁺˙ | •CF₃ | Loss of the trifluoromethyl radical |

| 287 | [C₇H₃F₃I]⁺˙ | •F | Loss of a fluorine radical |

| 145 | [C₇H₄F₃]⁺ | •I, -HF | Loss of iodine followed by HF elimination |

Visualization of Fragmentation Pathways

The following diagram illustrates the primary proposed fragmentation pathways for this compound.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and spectral interpretation of this complex molecule, offering field-proven insights to ensure technical accuracy and reliable results.

Introduction: The Significance of Spectroscopic Analysis

This compound is a polysubstituted aromatic compound whose utility in organic synthesis is largely dictated by the precise arrangement of its functional groups. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for its structural characterization. By probing the vibrational modes of its constituent bonds, IR spectroscopy allows for the confirmation of its identity, assessment of purity, and monitoring of reactions involving this compound. The unique substitution pattern on the benzene ring gives rise to a characteristic "fingerprint" in the IR spectrum, which is invaluable for quality control and research applications.

Foundational Principles: Understanding the Vibrational Landscape

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes. For this compound, the key vibrational motions are associated with the benzene ring and its substituents: the fluoro (-F), iodo (-I), and trifluoromethyl (-CF3) groups.

The position of an absorption band in an IR spectrum is primarily determined by the bond strength and the masses of the atoms involved.[1] Stronger bonds and lighter atoms result in vibrations at higher wavenumbers (frequencies).[1] The intensity of an absorption band is related to the change in the molecule's dipole moment during the vibration.[1] Bonds with a larger change in dipole moment will exhibit more intense absorptions.[1]

The benzene ring itself displays a set of characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[2][3]

-

C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of bands, often of variable intensity, between 1620 cm⁻¹ and 1400 cm⁻¹.[2] Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500 cm⁻¹.[4]

-

C-H Out-of-Plane Bending (oop): These are typically strong absorptions found in the 900-675 cm⁻¹ region.[3] The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[5][6]

-

Overtone and Combination Bands: Weak absorptions can also be observed in the 2000-1665 cm⁻¹ region, which arise from overtones or combinations of fundamental vibrational modes. The pattern of these weak bands is also characteristic of the ring's substitution.[3][6]

The substituents on the benzene ring introduce their own characteristic vibrations:

-

C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibration typically results in a strong absorption in the 1350-1000 cm⁻¹ range.

-

C-I Stretching: Due to the large mass of the iodine atom, the carbon-iodine stretching vibration occurs at a much lower frequency, typically in the 600-500 cm⁻¹ range.[1]

-

C-CF3 Vibrations: The trifluoromethyl group exhibits strong, characteristic absorptions. The symmetric and asymmetric C-F stretching modes of the CF3 group are expected to be very intense and typically fall in the 1350-1100 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality IR spectrum is paramount for accurate interpretation. Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the recommended method for analyzing this compound, which is typically a liquid or low-melting solid at room temperature. ATR-FTIR offers several advantages, including minimal sample preparation, high reproducibility, and ease of cleaning.[7][8]

Step-by-Step ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Collection: Before analyzing the sample, a background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) must be collected.[9] This background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal.[7] For solid samples, ensure good contact is made between the sample and the crystal by applying gentle pressure with the integrated press.[9]

-

Spectrum Acquisition: Initiate the scan. The infrared beam passes through the ATR crystal and is internally reflected at the crystal-sample interface.[7][10] At the point of reflection, an evanescent wave penetrates a few micrometers into the sample, where it can be absorbed at specific frequencies.[7][10] The attenuated light is then directed to the detector.

-

Data Processing: The resulting interferogram is mathematically converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

-

Cleaning: After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualizing the Experimental Workflow

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound is complex, but a systematic approach allows for the assignment of the major absorption bands. The following table summarizes the expected vibrational modes and their approximate frequency ranges.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Assignment Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on a benzene ring.[4] |

| C=C Ring Stretches | 1620 - 1400 | Medium to Strong | Multiple bands arising from the stretching of the carbon-carbon bonds within the aromatic ring.[2][4] |

| C-F Stretch (Aromatic) | 1270 - 1200 | Strong | The C-F bond is highly polar, leading to a strong absorption. |

| CF₃ Asymmetric Stretch | ~1320 | Very Strong | The concerted stretching of the three C-F bonds results in a very intense absorption. |

| CF₃ Symmetric Stretch | ~1180 - 1130 | Very Strong | Another characteristic, intense absorption of the trifluoromethyl group. |

| C-H Out-of-Plane Bending | 900 - 800 | Strong | The position is indicative of the 1,2,4-trisubstitution pattern on the benzene ring.[4] |

| C-I Stretch | 600 - 500 | Medium | The heavy iodine atom results in a low-frequency vibration.[1] |

Key Interpretive Insights:

-

The region between 1350 cm⁻¹ and 1100 cm⁻¹ is expected to be dominated by very strong and broad absorptions due to the overlapping C-F stretches of the trifluoromethyl group and the aromatic C-F bond. This region is highly characteristic of the molecule.

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a unique pattern of bands resulting from the complex coupling of various bending and stretching modes. This region is particularly useful for confirming the identity of the compound by comparing it to a reference spectrum.[11]

-

The specific pattern of the C-H out-of-plane bending bands between 900 cm⁻¹ and 800 cm⁻¹ provides strong evidence for the 1,2,4-trisubstituted nature of the benzene ring.[4]

Conclusion: A Powerful Tool for Chemical Analysis

Infrared spectroscopy, particularly when utilizing the ATR-FTIR technique, is an indispensable tool for the structural elucidation and quality assessment of this compound. A thorough understanding of the fundamental principles of molecular vibrations, coupled with a systematic approach to spectral interpretation, allows researchers and drug development professionals to confidently verify the structure and purity of this important chemical intermediate. The characteristic absorptions of the aromatic ring, the C-F, C-I, and CF₃ groups, collectively create a unique spectral fingerprint, ensuring the integrity of the material throughout the research and development lifecycle.

References

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-34. [Link]

-

Scribd. (n.d.). ATR-FTIR Spectroscopy Guide. [Link]

-

Berkeley Learning Hub. (2024, September 25). 5 Tips IR Spectroscopy Benzene. [Link]

-

Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(4), 36-39. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 8-12. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectra-analysis.com [spectra-analysis.com]

- 7. agilent.com [agilent.com]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a trifluoromethyl group on a benzene ring, imparts distinct physicochemical properties that make it a valuable building block in organic synthesis. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo and fluoro groups provide reactive sites for further chemical transformations, such as cross-coupling reactions. This guide provides a comprehensive overview of the known physical and spectral properties of this compound, along with essential safety and handling information.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 41860-65-5 | [1] |

| Molecular Formula | C₇H₃F₄I | [1] |

| Molecular Weight | 290.00 g/mol | [1] |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C |

Structural Representation

The molecular structure of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Spectral Properties

Spectroscopic data is essential for the identification and characterization of chemical compounds. While a complete set of experimental spectra for this compound is not widely published, data for its isomers and related compounds can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine, iodine, and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being highly dependent on the attached substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It is expected to show two distinct resonances: one for the fluorine atom directly attached to the benzene ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling constants would be characteristic of their chemical environment.

For the related compound, 1-iodo-2-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR data are available and can serve as a reference.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-F stretching: Typically observed in the region of 1000-1400 cm⁻¹.

-

C-I stretching: Usually found at lower wavenumbers, in the range of 500-600 cm⁻¹.[3]

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.[4]

-

C=C stretching (aromatic): In the 1400-1600 cm⁻¹ region.[4]

-

C-CF₃ stretching: Strong absorptions are expected in the 1100-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 290. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the molecular ion region. Fragmentation would likely involve the loss of iodine, fluorine, or the trifluoromethyl group. The mass spectrum of the isomer 1-iodo-2-(trifluoromethyl)benzene shows a top peak at m/z 272.[2]

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. General precautions for handling halogenated aromatic compounds should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.

-

In case of contact:

-

Skin: Immediately wash the affected area with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

For the related compound 4-chloro-1-iodo-2-(trifluoromethyl)benzene, the GHS classification indicates it causes severe skin burns and eye damage.[5] Given the structural similarities, it is prudent to handle this compound with similar precautions.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely available in the public domain. However, its synthesis would likely involve multi-step procedures starting from commercially available substituted benzenes. Common synthetic strategies for such compounds include Sandmeyer reactions, halogen exchange reactions, and trifluoromethylation reactions. Researchers planning to synthesize this compound should consult advanced organic chemistry literature and databases for relevant synthetic methodologies.

Conclusion

This compound is a specialized chemical with significant potential in various research and development areas. While comprehensive data on its physical and spectral properties are still emerging, this guide provides a summary of the currently available information. It is crucial for researchers to exercise caution and adhere to strict safety protocols when handling this compound, drawing upon the safety information for structurally related molecules. As research involving this compound progresses, a more complete and experimentally verified dataset of its properties is anticipated to become available.

References

-

PubChem. Benzene, 1-iodo-2-(trifluoromethyl)-. [Link]

-

PubChem. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene. [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

-

BuyersGuideChem. 4-Fluoro-2-iodo-5-(trifluoromethyl)benzenamine. [Link]

-

CoreSyn. 41860-65-5,this compound. [Link]

-

Crysdot LLC. 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene. [Link]

-

NIST. Benzene, 1-iodo-4-(trifluoromethyl)-. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

PubChem. Benzene, 1-iodo-4-(trifluoromethyl)-. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1). [Link]

-

PubChem. 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 1-Iodo-4-(trifluoromethyl)benzene. [Link]

-

PubChem. 1-Iodo-4-nitro-2-(trifluoromethyl)benzene. [Link]

Sources

- 1. This compound | 41860-65-5 [chemicalbook.com]

- 2. Benzene, 1-iodo-2-(trifluoromethyl)- | C7H4F3I | CID 67957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | CID 2724524 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene: From Single Crystal Growth to Supramolecular Architecture

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene, a compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of fluorine, iodine, and a trifluoromethyl group on the benzene scaffold presents a rich landscape of intermolecular interactions that dictate its solid-state properties. This document details the rationale behind experimental design, from the critical first step of growing high-quality single crystals to the final stages of structure solution, refinement, and in-depth analysis of its supramolecular architecture. We place special emphasis on the role of halogen bonding and other non-covalent interactions in directing crystal packing, providing insights that are crucial for professionals in drug development seeking to understand and modulate physicochemical properties such as solubility and stability.

Introduction: The Significance of Structural Elucidation